molecular formula C23H21ClN4O B11461098 4-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide

4-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide

Cat. No.: B11461098
M. Wt: 404.9 g/mol
InChI Key: COTNLNSIUQDCEJ-UHFFFAOYSA-N
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Description

4-CHLORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE is an organic compound with a complex structure that includes a benzotriazole moiety, a chlorobenzamide group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a nitroso compound under acidic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted benzotriazole with a 4-chlorobenzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide), and nucleophiles (e.g., sodium methoxide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE: shares structural similarities with other benzotriazole derivatives, such as:

Uniqueness

The uniqueness of 4-CHLORO-N-{6-METHYL-2-[4-(PROPAN-2-YL)PHENYL]-2H-1,2,3-BENZOTRIAZOL-5-YL}BENZAMIDE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H21ClN4O

Molecular Weight

404.9 g/mol

IUPAC Name

4-chloro-N-[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C23H21ClN4O/c1-14(2)16-6-10-19(11-7-16)28-26-21-12-15(3)20(13-22(21)27-28)25-23(29)17-4-8-18(24)9-5-17/h4-14H,1-3H3,(H,25,29)

InChI Key

COTNLNSIUQDCEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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